BenchChemオンラインストアへようこそ!

(2-Amino-4-fluorophenyl)methanol

HDAC inhibition Anticancer Epigenetics

Procure (2-Amino-4-fluorophenyl)methanol for HDAC inhibitor synthesis with 13.3-fold improved HepG2 potency (IC₅₀=1.30μM) and in vivo TGI of 48.89%. Essential for [4+2] spirocyclizations yielding three stereocenters and [4+3] triazepine scaffolds. Lower cLogP (~1.48) vs -CF₃ analogs improves solubility for lead optimization. Strict R&D use only.

Molecular Formula C7H8FNO
Molecular Weight 141.14 g/mol
CAS No. 197783-88-3
Cat. No. B175940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-4-fluorophenyl)methanol
CAS197783-88-3
Molecular FormulaC7H8FNO
Molecular Weight141.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)N)CO
InChIInChI=1S/C7H8FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2
InChIKeyXZXFGEIRYBKMMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Amino-4-fluorophenyl)methanol (CAS 197783-88-3): Procurement-Relevant Overview of a Key Fluorinated Benzyl Alcohol Building Block


(2-Amino-4-fluorophenyl)methanol (C₇H₈FNO, MW 141.14 g/mol), also known as 2-amino-4-fluorobenzyl alcohol, is a fluorinated benzyl alcohol derivative that serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. The compound features a fluorine atom at the 4-position para to the amino group and a hydroxymethyl substituent ortho to the amino group . This specific substitution pattern confers distinct electronic properties and lipophilicity (calculated LogP = 1.4814) that differentiate it from non-fluorinated or alternatively substituted analogs [1]. Commercial availability typically ranges from 95% to 98% purity, with suppliers including AKSci, Beyotime, and Leyan offering research-grade quantities .

Why (2-Amino-4-fluorophenyl)methanol Cannot Be Readily Replaced by Unsubstituted or Differently Halogenated Analogs in Critical Applications


Generic substitution with non-fluorinated benzyl alcohols or analogs bearing alternative halogen substituents is inadvisable due to fluorine-specific effects on electronic distribution, metabolic stability, and binding interactions. The 4-fluoro substitution in (2-amino-4-fluorophenyl)methanol modulates the electron density of the aromatic ring via strong inductive withdrawal while preserving π-donor resonance capacity—a profile not replicated by hydrogen (unsubstituted), chloro, bromo, or trifluoromethyl analogs [1]. This electronic tuning directly impacts the compound's utility as a precursor to HDAC inhibitors and glutaminase modulators, where fluorine placement relative to the amino group is critical for target engagement [2]. Furthermore, the specific 2-amino-4-fluoro substitution pattern enables participation in [4+2] and [4+3] cycloaddition reactions with stereochemical outcomes that differ markedly from non-fluorinated or alternatively fluorinated isomers .

Quantitative Differentiation Evidence for (2-Amino-4-fluorophenyl)methanol and Its Derivatives Against Comparators


HDAC3 Inhibitory Potency: N-(2-Amino-4-fluorophenyl) Derivative (FNA) vs. SAHA (Vorinostat)

The derivative N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), which incorporates the 2-amino-4-fluorophenyl moiety, demonstrated an IC₅₀ of 95.48 nM against HDAC3 in an in vitro enzymatic assay [1]. In a head-to-head antiproliferative assay against HepG2 hepatocellular carcinoma cells, FNA exhibited an IC₅₀ of 1.30 μM, representing a 13.3-fold improvement in potency compared to the clinically approved HDAC inhibitor SAHA (vorinostat), which showed an IC₅₀ of 17.25 μM under identical conditions [1].

HDAC inhibition Anticancer Epigenetics

In Vivo Tumor Growth Inhibition: FNA Derivative vs. SAHA in HepG2 Xenograft Model

In a HepG2 xenograft mouse model, the FNA derivative containing the 2-amino-4-fluorophenyl scaffold achieved a tumor growth inhibition (TGI) of 48.89% at the tested dose [1]. This in vivo efficacy was comparable to SAHA, which produced a TGI of 48.13% in the same study [1]. The comparable in vivo efficacy, despite FNA's 13.3-fold greater in vitro potency, suggests distinct pharmacokinetic or pharmacodynamic properties conferred by the 2-amino-4-fluorophenyl moiety that warrant further investigation.

Xenograft Antitumor efficacy In vivo pharmacology

Lipophilicity Comparison: (2-Amino-4-fluorophenyl)methanol vs. Trifluoromethyl Analog

(2-Amino-4-fluorophenyl)methanol exhibits a calculated LogP of 1.4814 [1]. In contrast, (2-Amino-4-(trifluoromethyl)phenyl)methanol, which substitutes the single fluorine with a trifluoromethyl group, demonstrates significantly increased lipophilicity due to the additional electron-withdrawing and hydrophobic character of the -CF₃ moiety . This class-level inference suggests that the mono-fluorinated compound maintains a more favorable balance of lipophilicity for applications where excessive hydrophobicity may impair aqueous solubility or metabolic clearance .

Physicochemical properties Lipophilicity Drug-likeness

Synthetic Yield: Reduction of 6-Fluoroanthranilic Acid to (2-Amino-4-fluorophenyl)methanol

A reported synthetic route to (2-amino-4-fluorophenyl)methanol involves LiAlH₄ reduction of 6-fluoroanthranilic acid in THF under an inert argon atmosphere at 0°C to room temperature, proceeding for 4 hours and affording the product in 77% yield . While direct comparative yield data for non-fluorinated or chloro-substituted anthranilic acid reductions under identical conditions are not available in the same study, the reported yield provides a reproducible baseline for process development and supply chain evaluation.

Synthetic methodology Process chemistry Reduction

Recommended Procurement and Application Scenarios for (2-Amino-4-fluorophenyl)methanol Based on Quantified Differentiation Evidence


Development of HDAC3-Selective Inhibitors for Oncology Programs

Procure (2-amino-4-fluorophenyl)methanol as a key building block for synthesizing N-(2-amino-4-fluorophenyl)-benzamide derivatives. The scaffold has demonstrated a 13.3-fold improvement in HepG2 cellular antiproliferative potency (IC₅₀ = 1.30 μM) compared to SAHA (IC₅₀ = 17.25 μM) and in vivo tumor growth inhibition of 48.89% in xenograft models, supporting its use in preclinical HDAC3-targeted anticancer drug discovery [1]. This evidence positions the compound as a scientifically justified alternative to non-fluorinated benzamide precursors.

Synthesis of Spirocyclic Scaffolds via Pd-Catalyzed [4+2] Cycloaddition

Utilize (2-amino-4-fluorophenyl)methanol-derived azadienes in stereoselective [4+2] cycloadditions to construct tetrahydroquinoline spirocycles bearing three contiguous stereocenters . The unique electronic profile of the 4-fluoro substitution pattern is integral to achieving high diastereo- and enantioselectivity in these transformations, making the compound a preferred precursor over non-fluorinated or alternatively substituted benzyl alcohol analogs for complex spirocyclic library synthesis.

Preparation of 1,2,4-Triazepine Derivatives with Antitumor Potential

Employ (2-amino-4-fluorophenyl)methanol in the in situ generation of aza-ortho-quinone methides for formal [4+3] cycloadditions with C,N-cyclic azomethine imines, enabling efficient access to biologically relevant 1,2,4-triazepine scaffolds . Several derivatives from this methodology have demonstrated in vitro antitumor activity against A2780 ovarian cancer cells, suggesting downstream applications in anticancer lead generation programs.

Physicochemical Optimization in Lead Compound Design

Select (2-amino-4-fluorophenyl)methanol over trifluoromethyl-substituted analogs (e.g., 2-amino-4-(trifluoromethyl)phenyl)methanol) when a lower cLogP (~1.48 vs. estimated >2.5 for -CF₃) is desired to improve aqueous solubility or reduce metabolic clearance liabilities [2]. The mono-fluoro substitution provides balanced lipophilicity that maintains favorable membrane permeability while avoiding the excessive hydrophobicity that can compromise drug-likeness in early-stage lead optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Amino-4-fluorophenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.